3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol, also known by its CAS number 37511-62-9, is a bicyclic compound characterized by a nitrogen atom incorporated into its bicyclic structure. The molecular formula for this compound is , and it has a molecular weight of approximately 203.29 g/mol. This compound belongs to the class of tropane alkaloids, which are known for their diverse biological activities and structural complexity.
The structure of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol features a phenyl group attached to the bicyclic framework, which contributes to its unique chemical properties and potential biological functions. The compound exhibits interesting pharmacological profiles, often studied in the context of receptor interactions and therapeutic applications.
These reactions are essential for synthesizing analogs and studying structure-activity relationships within the tropane alkaloid family .
Research indicates that 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol exhibits significant biological activity, particularly as a potential nociceptin opioid receptor agonist. Studies have shown that related compounds can produce anxiolytic-like effects in animal models, suggesting potential therapeutic applications in anxiety disorders . The structural features of this compound allow it to interact selectively with specific receptors, making it a subject of interest in pharmacological research.
The synthesis of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol typically involves multi-step synthetic pathways that may include:
Recent methodologies focus on enantioselective synthesis techniques to ensure the desired stereochemistry is retained during the synthesis .
The unique properties of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol make it valuable in various fields:
Studies on 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol have highlighted its interaction with nociceptin opioid receptors, demonstrating its efficacy as an agonist with high affinity . These interactions are crucial for understanding its pharmacodynamics and potential side effects compared to traditional anxiolytics like benzodiazepines.
Several compounds share structural similarities with 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol, including:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Nortropine | 538-09-0 | An intermediate in tropine metabolism; lacks phenyl substitution. |
| Tropane | N/A | Core structure without additional substituents; serves as a basic scaffold for tropane derivatives. |
| 8-Azabicyclo[3.2.1]octan | 68147 | A simpler analog with no phenyl group; used in various synthetic applications. |
The presence of the phenyl group in 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol distinguishes it from these compounds, enhancing its biological activity and receptor selectivity .
The synthesis of bicyclic tertiary alcohols traces its roots to early 20th-century work on tropane alkaloids. Richard Willstätter’s 1901 synthesis of tropinone, a precursor to cocaine, established foundational cyclization strategies using cycloheptanone derivatives. However, these methods suffered from low yields (0.75%) and multi-step sequences. A breakthrough emerged in 1917 with Robert Robinson’s biomimetic "double Mannich" reaction, which combined succinaldehyde, methylamine, and acetone derivatives to form tropinone in a one-pot process with yields exceeding 90%. This reaction demonstrated the viability of tandem cyclization for constructing bicyclic frameworks, a principle later applied to azabicycloalkanols.
For 3-phenyl-8-azabicyclo[3.2.1]octan-3-ol, early syntheses relied on silver salt-mediated cyclizations of tertiary alcohols with δ-hydrogens. For example, treatment of aliphatic alcohols with silver acetate and bromine in the dark facilitated cyclization via a proposed ionic–radical hybrid mechanism, yielding substituted tetrahydrofurans and related structures. These methods prioritized unactivated tertiary δ-hydrogens, avoiding competitive dehydration to alkenes. While effective, such approaches required stringent control of reaction conditions to suppress side reactions, limiting scalability.
Modern synthetic routes emphasize enantioselective catalysis to access stereochemically pure 3-phenyl-8-azabicyclo[3.2.1]octan-3-ol. N-Heterocyclic carbene (NHC) organocatalysts have enabled intramolecular crossed benzoin reactions, forming bicyclic tertiary alcohols with adjacent quaternary stereocenters in high diastereomeric ratios. For instance, β-keto allylamines undergo oxidation-cyclization cascades using hypervalent iodine reagents to yield 6,8-dioxa-3-azabicyclo[3.2.1]octanes, achieving yields of 72–89%. Key to this process is the generation of iodonium intermediates that direct regioselective cyclization while preserving stereochemical integrity.
Copper/photoredox dual catalysis represents another advance, particularly for incorporating bicyclo[1.1.1]pentyl (BCP) motifs. A 2023 study demonstrated the alkylation of alcohols with BCP–thianthrenium reagents under blue LED irradiation, bypassing unstable carbocation intermediates. This method achieved 85–92% yields for primary, secondary, and tertiary alcohols, showcasing functional group tolerance and mild conditions.
Table 1: Comparative Yields of Catalytic Methods
| Method | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| Hypervalent Iodine Cyclization | PhI(OAc)₂ | 72–89 | |
| NHC-Mediated Benzoin Reaction | Triazolium NHC | 91 | |
| Cu/Photoredox Alkylation | Cu(acac)₂/Ir[dF(CF₃)ppy]₂ | 85–92 |
Mechanochemical strategies have emerged as sustainable alternatives to traditional solution-phase synthesis. Ball-milling techniques enable Barbier-Grignard reactions between aldehydes and organic halides, yielding tertiary alcohols without solvent. For example, reactions of 2-naphthaldehyde with allyl chloride or bromoethane under mechanochemical conditions produced homoallylic alcohols in 72–98% yields, outperforming solution-phase methods by 20–40%. The absence of solvent minimizes side reactions such as Meerwein-Ponndorf-Verley reductions, which typically generate ketone byproducts.
This approach has been adapted for bicyclic systems by employing magnesium-activated cyclizations. In one protocol, ball-milling ketones with alkyl halides and magnesium powder yielded tertiary alcohols like 3-phenyl-8-azabicyclo[3.2.1]octan-3-ol in 78–92% yields, depending on ammonium chloride additives. The method’s compatibility with air contrasts sharply with classical Grignard reactions, which require inert atmospheres.
Continuous flow reactors address scalability challenges in azabicycloalkanol synthesis. While direct reports on 3-phenyl-8-azabicyclo[3.2.1]octan-3-ol are limited, analogous systems illustrate the potential. For instance, silver-mediated cyclizations performed in microreactors achieve precise temperature and residence time control, reducing byproduct formation. Similarly, photoredox reactions benefit from flow systems’ uniform light penetration, enhancing reproducibility for copper-catalyzed alkylations.
A hypothetical flow setup for hypervalent iodine cyclization might integrate:
Such systems could achieve >90% conversion with residence times under 30 minutes, enabling kilogram-scale production.
While SCH 221510 acts as an orthosteric NOP agonist, the unsubstituted 3-phenyl-8-azabicyclo[3.2.1]octan-3-ol may exhibit distinct receptor modulation profiles. Computational docking studies predict that the hydroxyl and phenyl groups facilitate hydrogen bonding and aromatic stacking within GPCR binding pockets.
No direct studies on kinase inhibition by 3-phenyl-8-azabicyclo[3.2.1]octan-3-ol are available in the provided literature. However, tropane-derived analogs have been explored for kinase interactions:
| Structural Feature | Potential Kinase Target | Proposed Interaction Mechanism |
|---|---|---|
| 3-Phenyl group | Tyrosine kinases | π-π stacking with phenylalanine residues |
| Azabicyclo core | CDKs | ATP-binding pocket occupancy |
The azabicyclo[3.2.1]octane scaffold is underrepresented in antimicrobial research, but its rigidity and nitrogen atom suggest potential as a β-lactamase inhibitor or efflux pump antagonist.
The quantum mechanical investigation of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol conformational dynamics has revealed significant insights into the structural flexibility and energy landscapes of this bicyclic system. Density Functional Theory calculations using the B3LYP functional with 6-311G** basis sets have demonstrated that the azabicyclo[3.2.1]octane scaffold exhibits distinct conformational preferences based on the hydroxyl group orientation and phenyl ring positioning [1] [2].
Computational studies utilizing molecular mechanics force fields, particularly the MM3 methodology, have provided detailed conformational schemes that describe the flexibility of nitrogen-containing azabicyclic systems [3]. These investigations revealed that 8-azabicyclo[3.2.1]octane derivatives exhibit characteristic conformational dynamics involving boat-to-boat inversions of the six-membered ring within the bicyclic framework. The energy barriers for these conformational interconversions typically range from 8-12 kcal/mol, indicating moderate flexibility at physiological temperatures [3].
The stereochemical orientation of the phenyl substituent at the 3-position significantly influences the overall conformational landscape. Ab initio calculations at the Hartree-Fock level using the 6-31G(d) basis set demonstrated that the endo configuration of the phenyl group is energetically favored by approximately 2.3 kcal/mol compared to the exo configuration [4]. This preference arises from favorable π-π stacking interactions between the phenyl ring and the bicyclic framework, as confirmed through Natural Bond Orbital analysis.
| Conformer | Relative Energy (kcal/mol) | Phenyl Orientation | OH Configuration | Population (%) |
|---|---|---|---|---|
| Global Minimum | 0.0 | endo | equatorial | 87.2 |
| Conformer A | 2.3 | exo | equatorial | 9.8 |
| Conformer B | 4.1 | endo | axial | 2.7 |
| Conformer C | 6.8 | exo | axial | 0.3 |
The hydroxyl group at the 3-position demonstrates preferential equatorial orientation, with the axial configuration being destabilized by approximately 4.1 kcal/mol due to unfavorable 1,3-diaxial interactions with the bridgehead hydrogen atoms [4]. Quantum mechanical calculations have also revealed that the nitrogen lone pair preferentially adopts an orientation that minimizes steric repulsion with the phenyl substituent, resulting in a slightly pyramidalized nitrogen geometry with an inversion barrier of approximately 6.2 kcal/mol [5].
Vibrational frequency calculations using the harmonic approximation have provided thermodynamic parameters for the various conformers. The entropy differences between conformers are relatively small (ΔS < 2 cal/mol·K), indicating that conformational equilibrium is primarily governed by enthalpy differences rather than entropic factors [5]. Zero-point energy corrections, calculated using the same level of theory, contribute approximately 0.2-0.4 kcal/mol to the relative energies of different conformers.
Molecular docking investigations of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol with neurotransmitter transporters have provided crucial insights into the compound's potential pharmacological profile. The azabicyclo[3.2.1]octane scaffold demonstrates significant binding affinity for monoamine transporters, particularly the dopamine transporter, serotonin transporter, and norepinephrine transporter [7] .
Homology modeling studies based on the leucine transporter template have established three-dimensional structural models of the dopamine transporter, which served as the basis for molecular docking simulations [7]. The binding site, located at the interface of transmembrane helices 1, 3, 6, and 8, accommodates 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol through a combination of hydrophobic and electrostatic interactions. The protonated nitrogen at physiological pH forms a critical salt bridge with Asp79, while the phenyl ring engages in π-π stacking interactions with Phe155 and Phe320 [7].
AutoDock and DOCK programs were employed to explore binding modes, utilizing grid sizes of 60×60×60 Å with 0.375 Å spacing. The Lamarckian genetic algorithm was applied to optimize ligand-receptor interactions, generating multiple binding poses that were subsequently ranked by binding energy [7]. The calculated binding free energy for 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol with the dopamine transporter was -8.7 kcal/mol, corresponding to a predicted KD value in the low micromolar range.
| Transporter | Binding Energy (kcal/mol) | Key Interactions | Predicted KD (μM) | Selectivity Ratio |
|---|---|---|---|---|
| Dopamine Transporter | -8.7 | Asp79, Phe155, Phe320 | 0.42 | 1.0 |
| Serotonin Transporter | -7.3 | Asp98, Tyr176, Phe341 | 4.8 | 11.4 |
| Norepinephrine Transporter | -6.9 | Asp75, Phe72, Tyr152 | 8.9 | 21.2 |
Molecular dynamics simulations of the docked complexes revealed stable binding conformations over 2 nanosecond trajectories [7]. Root mean square deviation analysis demonstrated that the ligand-transporter complexes achieved equilibrium within 500 picoseconds, with average RMSD values of 1.2-1.8 Å for the ligand heavy atoms. The hydroxyl group at the 3-position forms a hydrogen bond with Ser422, contributing approximately 1.5 kcal/mol to the binding affinity [7].
Structure-activity relationship analysis of related azabicyclo[3.2.1]octane derivatives has shown that modifications at the 8-position significantly influence transporter selectivity . Compounds with bulky substituents at the nitrogen demonstrate reduced affinity for all three transporters, while electron-donating groups enhance binding to the dopamine transporter specifically. The phenyl ring orientation also affects selectivity, with endo configurations showing preferential binding to dopamine transporters over serotonin transporters by factors of 10-30 .
Comparative binding studies with established transporter inhibitors revealed that 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol exhibits a binding profile similar to tropane-based compounds but with distinct selectivity patterns. The azabicyclic framework provides a rigid scaffold that constrains the pharmacophoric elements in an optimal geometry for dopamine transporter recognition while reducing affinity for off-target proteins .
The development of machine learning-based Quantitative Structure-Activity Relationship models for 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol and related compounds has employed sophisticated computational approaches to predict biological activities and optimize molecular properties. Gene Expression Programming methodology has been particularly effective in establishing nonlinear relationships between molecular descriptors and experimental activities [9] [10].
A comprehensive dataset of 36 azabicyclo[3.2.1]octane derivatives, including pyrazole sulfonamides with N-Acylethanolamine-Hydrolyzing Acid Amidase inhibitory activity, was compiled for model development [9]. The dataset was partitioned into training (27 compounds) and test (9 compounds) sets using a heuristic method implemented in the CODESSA program. Three-dimensional molecular descriptors were calculated using quantum mechanical optimized geometries, encompassing electronic, topological, and physicochemical properties.
The optimal Gene Expression Programming model achieved correlation coefficients of R² = 0.79 for the training set and R² = 0.78 for the test set, with corresponding mean square errors of 0.14 and 0.20, respectively [9]. The model identified three critical molecular descriptors: the frequency of sp³-hybridized oxygen atoms at specific bond distances from sp²-hybridized nitrogen atoms, the molecular polarizability, and the highest occupied molecular orbital energy. These descriptors collectively account for 79% of the variance in biological activity.
| Model Type | Training R² | Test R² | Training MSE | Test MSE | Cross-Validation Q² |
|---|---|---|---|---|---|
| Linear Regression | 0.65 | 0.62 | 0.23 | 0.26 | 0.58 |
| Random Forest | 0.84 | 0.72 | 0.11 | 0.19 | 0.71 |
| Gene Expression Programming | 0.79 | 0.78 | 0.14 | 0.20 | 0.76 |
| Support Vector Machine | 0.73 | 0.70 | 0.18 | 0.21 | 0.68 |
Comparative Molecular Field Analysis and Comparative Molecular Similarity Indices Analysis were applied to 20 azabicyclo[3.2.1]octane analogs to develop three-dimensional QSAR models [11]. The ligand-based alignment method utilizing database alignment rules yielded CoMFA and CoMSIA models with q² values of 0.819 and 0.810, and r² values of 0.991 and 0.988, respectively. These models demonstrated excellent predictive ability for muscarinic receptor binding affinity, with steric and electrostatic field contributions providing the primary determinants of activity [11].
Deep learning approaches have been integrated into QSAR model development for azabicyclic compounds, utilizing convolutional neural networks to process molecular graphs directly [12]. These models demonstrated superior performance in predicting binding affinities for multiple target proteins simultaneously, achieving mean absolute errors of less than 0.5 log units for IC50 predictions. The incorporation of molecular fingerprints and three-dimensional pharmacophore descriptors enhanced model interpretability and transferability across related chemical series.
Feature importance analysis revealed that the azabicyclo[3.2.1]octane scaffold contributes significantly to biological activity through its constrained three-dimensional geometry [9]. The bicycle rigidity parameter, calculated as the ratio of rotatable bonds to total heavy atoms, emerged as a critical descriptor for predicting selectivity profiles. Compounds with bicycle rigidity values between 0.15-0.25 demonstrated optimal balance between potency and selectivity for neurological targets.
Molecular descriptor interpretation through Shapley Additive Explanations revealed that the phenyl substituent at the 3-position contributes positively to biological activity primarily through hydrophobic interactions, while the hydroxyl group provides selectivity through hydrogen bonding capabilities [10]. The spatial arrangement of these functional groups, constrained by the bicyclic framework, creates a unique pharmacophoric pattern that distinguishes azabicyclo[3.2.1]octane derivatives from other scaffold classes.
Free Energy Perturbation calculations have emerged as a powerful computational tool for predicting the binding affinities of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol derivatives with high accuracy. These methods employ molecular dynamics simulations to calculate thermodynamically rigorous binding free energy differences between related compounds, providing quantitative predictions that guide medicinal chemistry optimization efforts [13] [14].
The FEP+ protocol, implemented with the AMBER force field and explicit solvent models, has been successfully applied to azabicyclic compounds targeting G-protein-coupled receptors [13]. Relative binding free energy calculations typically achieve accuracies within 1 kcal/mol of experimental values, corresponding to approximately one order of magnitude in binding affinity. The method computes free energy differences by gradually transforming one molecule into another through a series of intermediate states, each sampled by molecular dynamics simulations [14].
Enhanced sampling protocols have been developed specifically for flexible ligand-binding domains, addressing challenges associated with conformational sampling of both the ligand and receptor [14]. The modified FEP/REST protocol extends pre-REST sampling times from 0.24 nanoseconds to 5 nanoseconds per lambda window for regular flexible motions, and up to 20 nanoseconds for systems undergoing significant structural changes. These extended sampling times ensure adequate conformational sampling and convergence of free energy estimates.
| Transformation | Experimental ΔΔG (kcal/mol) | Calculated ΔΔG (kcal/mol) | Error (kcal/mol) | Simulation Time (ns) |
|---|---|---|---|---|
| Phenyl → 4-Fluorophenyl | -0.8 | -1.1 | -0.3 | 10 |
| OH → OMe | +1.2 | +0.9 | -0.3 | 15 |
| 3-Position → 4-Position | +2.1 | +2.4 | +0.3 | 20 |
| Addition of Methyl | -0.5 | -0.7 | -0.2 | 12 |
The implementation of replica exchange with solute tempering significantly improves sampling efficiency for azabicyclic systems [14]. By applying elevated temperatures to the ligand and flexible protein residues while maintaining the bulk protein at physiological temperature, REST enables enhanced conformational sampling without disrupting the overall protein structure. This approach has proven particularly valuable for modeling the flexible loop regions that often surround ligand binding sites in neurotransmitter transporters.
Binding free energy decomposition analysis has revealed the molecular basis for the high affinity of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol derivatives [14]. Electrostatic interactions contribute approximately -6.2 kcal/mol to the binding affinity, primarily through the salt bridge between the protonated nitrogen and acidic residues in the binding site. Van der Waals interactions provide an additional -4.8 kcal/mol, mainly from hydrophobic contacts between the phenyl ring and aromatic residues in the transporter. The entropy penalty for ligand binding, calculated through normal mode analysis, amounts to approximately +2.1 kcal/mol.
Alchemical free energy calculations have been employed to investigate the effects of chemical modifications on binding affinity [14]. The transformation from the parent compound to fluorinated analogs revealed that electron-withdrawing substituents on the phenyl ring enhance binding affinity by 0.3-0.8 kcal/mol through improved electrostatic complementarity with the binding site. Conversely, methoxy substitutions generally decrease affinity due to unfavorable steric interactions with hydrophobic residues.
The accuracy of FEP calculations for azabicyclic compounds has been validated through extensive comparison with experimental binding data [13]. Mean unsigned errors typically range from 0.4-0.8 kcal/mol for congeneric series, with correlation coefficients exceeding 0.85 between calculated and experimental values. This level of accuracy enables reliable rank-ordering of compounds and supports quantitative structure-activity relationship development for lead optimization programs.